Attophos
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142441-49-4 |
|---|---|
Molecular Formula |
C14H9N2O4PS2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C14H9N2O4PS2/c17-21(18,19)20-8-5-6-10-12(7-8)23-14(16-10)13-15-9-3-1-2-4-11(9)22-13/h1-7H,(H2,17,18,19) |
InChI Key |
BTKMJKKKZATLBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
Other CAS No. |
142441-49-4 |
Synonyms |
AttoPhos |
Origin of Product |
United States |
Enzymatic Catalysis and Bioreactivity of Attophos
Elucidation of Alkaline Phosphatase-Mediated Dephosphorylation of Attophos
The interaction between this compound and alkaline phosphatase is a well-characterized enzymatic reaction that yields a highly fluorescent signal, crucial for its application in various assays.
Formation and Characterization of the Fluorescent Product, 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole (BBT)
Upon cleavage by alkaline phosphatase, this compound (BBTP) is converted into inorganic phosphate (B84403) (Pi) and the alcohol, 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole (BBT) selectscience.netpromega.comavantorsciences.compromega.co.uk. This enzyme-catalyzed transformation is accompanied by a significant enhancement in fluorescence properties selectscience.netpromega.comavantorsciences.compromega.co.uk. The product, BBT, exhibits a greatly increased quantum efficiency compared to the this compound substrate selectscience.netpromega.comavantorsciences.com.
Furthermore, the fluorescence excitation and emission spectra of BBT are notably shifted into the visible region selectscience.netpromega.comavantorsciences.com. The BBT anion is particularly characterized by an unusually large Stokes' shift of approximately 120nm selectscience.netpromega.comfishersci.comfishersci.ca. This substantial Stokes' shift is advantageous as it leads to lower levels of background fluorescence and consequently, higher detection sensitivity in assays selectscience.netpromega.comfishersci.comfishersci.ca. For optimal detection, the excitation wavelength for BBT is typically in the range of 430–440nm, with an emission wavelength optimally set between 550–560nm promega.compromega.com. Specific reported values include excitation at 435nm and emission at 555nm selectscience.netpromega.com.
Stoichiometry of Inorganic Phosphate Release
The dephosphorylation of this compound by alkaline phosphatase results in the release of inorganic phosphate (Pi) selectscience.netpromega.comavantorsciences.compromega.co.uk. The reaction proceeds with a 1:1 stoichiometric relationship between the this compound substrate consumed and the inorganic phosphate and BBT product generated. This stoichiometric conversion allows for the quantitative determination of enzyme activity by monitoring either the fluorescent BBT product or the released inorganic phosphate. A standardized solution of BBT can be utilized for instrument calibration or as a standard for the stoichiometric quantitation of BBT produced in the assay promega.com.
Quantitative Kinetic Analysis of this compound Hydrolysis
The kinetic analysis of this compound hydrolysis provides critical insights into the efficiency and characteristics of the enzymes that act upon it.
Linearity of Reaction Kinetics Across Varied Enzyme Concentrations
This compound demonstrates linear reaction kinetics over a broad range of alkaline phosphatase (AP) concentrations, spanning five orders of magnitude selectscience.netfishersci.comfishersci.caavantorsciences.comvwr.comfishersci.comvwr.com. This linearity is a key feature, allowing for reliable and sensitive quantification of AP activity across diverse experimental conditions. Studies involving the hydrolysis of this compound by human soluble epoxide hydrolase (hsEH) have also shown linear reaction kinetics, particularly during the initial 60 minutes of the reaction, when analyzing various enzyme concentrations nih.gov.
Determination of Enzymatic Efficiency Parameters
Enzymatic efficiency parameters, such as the Michaelis constant (Km) and turnover number (kcat), are crucial for understanding the catalytic performance of enzymes with this compound. For alkaline phosphatase, under optimized conditions, the turnover of this compound substrate is reported to be greater than 90,000 molecules per minute per AP molecule promega.com. The Km for this compound with AP is determined to be 0.3mM promega.com. This combination of a low Km and high turnover rate ensures that the enzyme remains saturated with the substrate during the reaction, leading to optimal signal generation and reduced spectral background from the substrate promega.com.
While inorganic phosphate (Pi), a product of the reaction, can inhibit AP, the concentration of Pi required for significant inhibition (0.28M) is considerably higher than the amounts typically produced in a standard reaction, thus minimizing product inhibition under normal assay conditions promega.com.
In the context of human soluble epoxide hydrolase (sEH), kinetic analysis of this compound hydrolysis has revealed a sigmoidal curve, indicative of positive cooperativity nih.gov. The Hill coefficient (n) for the full-length sEH (sEH-FL) was determined to be 1.69 ± 0.04, while for the N-terminal domain of sEH (sEH-N), it was 2.02 ± 0.04 nih.gov. For enzymes exhibiting such cooperativity, kinetic parameters like Km, Vmax, and kcat can be accurately determined through regression analysis based on the Hill equation nih.gov. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated igem.wiki. The maximum reaction rate (Vmax) is directly proportional to kcat and the enzyme concentration (Vmax = kcat * [Enzyme]) igem.wikireddit.com.
Table 1: Key Kinetic Parameters for this compound Hydrolysis
| Enzyme | Parameter | Value | Unit | Notes | Source |
| Alkaline Phosphatase (AP) | Turnover Number | >90,000 | molecules/minute/AP molecule | Under optimized conditions | promega.com |
| Alkaline Phosphatase (AP) | Km | 0.3 | mM | promega.com | |
| Human Soluble Epoxide Hydrolase (sEH-FL) | Hill Coefficient (n) | 1.69 ± 0.04 | - | Indicates positive cooperativity | nih.gov |
| Human Soluble Epoxide Hydrolase (sEH-N) | Hill Coefficient (n) | 2.02 ± 0.04 | - | Indicates positive cooperativity | nih.gov |
Optimization of Bioreaction Parameters for this compound Conversion
Optimizing bioreaction parameters is crucial for maximizing the efficiency and sensitivity of this compound conversion. The this compound® AP Fluorescent Substrate System is designed with optimized components, including the this compound® Substrate, this compound® Buffer, and this compound® Calibration Solution selectscience.netpromega.com. The this compound® Buffer is specifically formulated to enhance the sensitive detection of alkaline phosphatase when used in conjunction with the this compound® Substrate avantorsciences.comvwr.com.
For optimal fluorescence detection, the excitation wavelength should be maintained within the 430–440nm range, and the emission wavelength should be above 525nm, with 550–560nm being ideal for applications requiring color discrimination promega.compromega.com. Deviating from these optimal wavelengths can lead to decreased sensitivity or increased background fluorescence promega.com.
The system's sensitivity allows for the detection of AP down to 0.1 attomole selectscience.netfishersci.comfishersci.caavantorsciences.comvwr.comfishersci.comvwr.com. Effective optimization strategies often involve a checkerboard assay to systematically test various combinations of enzyme and substrate concentrations nih.gov. For instance, in studies with human sEH, bovine serum albumin (BSA) was incorporated to stabilize the enzyme and mitigate non-specific inhibition nih.gov. Additionally, using a high pH buffer, such as 0.5 M deoxyethanolamine (DEA), has been shown to promote enzyme activity and stabilize the fluorescence of the product researchgate.net. General principles for optimizing enzymatic reactions, such as temperature, pH, and concentrations of substrates and cofactors, are also applicable to this compound conversion mdpi.com. The optimal temperature for an enzymatic cascade represents a balance between enhancing reaction rates and maintaining enzyme stability mdpi.com.
Advanced Methodological Paradigms Leveraging Attophos
Principles of Enhanced Fluorometric Detection with Attophos
This compound (specifically, this compound® Substrate, 2′-[2-benzothiazoyl]-6′-hydroxybenzothiazole phosphate (B84403) [BBTP]) is engineered to undergo a distinct transformation upon enzymatic hydrolysis by alkaline phosphatase, leading to a substantial increase in fluorescence. This mechanism underpins its utility in sensitive detection systems.
The core principle of signal amplification with this compound lies in its enzymatic conversion. Alkaline phosphatase cleaves this compound Substrate (BBTP) to yield inorganic phosphate (Pᵢ) and the highly fluorescent alcohol, 2′-[2-benzothiazoyl]-6´-hydroxybenzothiazole (BBT) fishersci.ptfishersci.senih.govnih.gov. This enzyme-catalyzed reaction is accompanied by a marked enhancement in fluorescence properties, including a significant increase in quantum efficiency and a red-shift in both excitation and emission spectra for the BBT product compared to the this compound Substrate fishersci.ptfishersci.senih.govnih.gov.
A key advantage of utilizing an enzyme like AP as a fluorescent reporter is the catalytic nature of the reaction. The continuous turnover of the enzyme allows for the accumulation of a large number of fluorescent BBT molecules from a single enzyme molecule, leading to substantial signal amplification, often by several log factors, which is superior to direct fluorescent labeling approaches fishersci.pt.
Effective detection in complex biological samples necessitates robust strategies to minimize background fluorescence, which can obscure the signal of interest. The this compound system incorporates several design features that contribute to low background interference:
Red-shifted Excitation and Emission Wavelengths: The system's excitation wavelength of 450 nm (for BBT, the product) and emission wavelength of 555 nm are significantly red-shifted compared to many common fluorophores fishersci.ptfishersci.senih.govnih.govwikipedia.orgciteab.com. This property helps to reduce background fluorescence originating from endogenous biological molecules that typically absorb and emit in the shorter wavelength (UV-blue) range (340–430 nm) fishersci.pt.
Large Stokes' Shift: The fluorescent product, BBT, exhibits an unusually large Stokes' shift of approximately 120 nm (excitation at 435 nm, emission at 555 nm) fishersci.senih.govnih.govwikipedia.orgciteab.com. A large Stokes' shift minimizes overlap between excitation and emission spectra, allowing for a broader spectral window for emission collection and more efficient discrimination of the product signal from scattered excitation light and autofluorescence, thereby contributing to lower background and higher detection sensitivity fishersci.ptfishersci.se.
Reduced Light Scattering: The longer excitation wavelength (450 nm) also mitigates issues related to light scattering caused by solution turbidity or the construction materials of multiwell plates and cuvettes, leading to greater accuracy, particularly in turbid samples fishersci.pt.
Optimized Assay Conditions: Beyond the inherent properties of this compound, careful control of assay conditions is crucial. This includes meticulous sample handling and acid treatment of reagents and containers to minimize ambient levels of AP and contaminating metal ions that can contribute to elevated background signals citeab.com.
The combination of efficient enzymatic amplification and effective background attenuation allows this compound to achieve remarkably low detection limits for alkaline phosphatase. The this compound® System enables rapid detection of AP down to the attomole (10⁻¹⁸ mole) level fishersci.pt. Specifically, the Promega this compound® AP Fluorescent Substrate System has been demonstrated to detect AP at concentrations as low as 0.1 attomole fishersci.senih.govwikipedia.orguni.luresearchgate.net.
A comparative study highlighted the superior sensitivity of this compound over traditional colorimetric substrates like para-nitrophenyl (B135317) phosphate (pNPP). Over a 10-minute period, the this compound system achieved a limit of detection of 0.74 attomoles, which is approximately 60 times lower than the 46 attomoles observed for pNPP fishersci.pt.
In advanced analytical techniques such as capillary electrophoresis coupled with laser-induced fluorescence detection, this compound (converted to AttoFluor/BBT) has enabled the detection of alkaline phosphatase at a concentration limit of 1.5 × 10⁻¹⁷ M (2.1 fg/mL), corresponding to a mass limit of detection of merely nine molecules within a 1-µL sample volume. The substrate also exhibits a broad linear kinetic range, spanning five orders of magnitude of AP concentration, which is critical for quantitative measurements across a wide range of analyte levels fishersci.senih.govwikipedia.orguni.luresearchgate.net.
Table 1: Comparative Detection Limits for Alkaline Phosphatase
| Substrate/Method | Detection Limit (Attomoles) | Notes | Reference |
| This compound System | 0.74 (at 10 min) | Fluorometric | fishersci.pt |
| pNPP | 46 (at 10 min) | Colorimetric | fishersci.pt |
| This compound System | 0.1 | Fluorometric | fishersci.senih.govwikipedia.orguni.luresearchgate.net |
| This compound (CE-LIF) | 9 molecules (in 1 µL) | Fluorometric |
Integration of this compound in Enzyme-Linked Immunosorbent Assays (ELISA) Methodologies
This compound's high sensitivity and favorable fluorescence characteristics make it an ideal fluorogenic substrate for AP-based ELISA, significantly enhancing the detection capabilities of these widely used immunoassay methodologies.
This compound is routinely employed in ELISA as a substrate for AP, which is commonly conjugated to secondary antibodies or streptavidin to detect target analytes, including proteins and nucleic acids fishersci.pt. The fundamental design involves the enzymatic conversion of this compound to its highly fluorescent product, BBT, directly proportional to the amount of AP-conjugated probe bound to the target.
A typical protocol for an this compound-based direct ELISA for protein quantification involves several steps:
Coating wells with a capture antibody.
Incubation with the sample containing the target protein.
Incubation with a biotinylated reporter antibody, followed by a streptavidin-AP conjugate.
Washing steps to remove unbound reagents.
Addition of the this compound Fluorescent Substrate System (this compound Substrate mixed with this compound Buffer) to each well for signal amplification.
Incubation for a specified period (e.g., 5-10 minutes at room temperature).
Measurement of the fluorescent signal using a fluorometer with an excitation wavelength of 440 nm and an emission wavelength of 550 nm.
This methodology has been successfully validated in various applications, including the automated semi-quantitative analysis of serum antibody repertoires in protein array processing. Furthermore, this compound has been instrumental in developing quantitative thyroid-stimulating hormone (TSH) assay systems on digital immunoassay (d-IA) platforms, achieving ultra-high sensitivity crucial for clinical diagnostics. Its application extends to other specific assays, such as the detection of ciguatoxin in ELISA.
The characteristics of this compound make it highly suitable for integration into high-throughput screening (HTS) platforms for immunoassays. Its rapid enzyme kinetics and the ability to generate a strong fluorescent signal quickly allow for efficient processing of numerous samples fishersci.pt. The this compound system is readily adaptable for use in multiwell plate assays, which are the standard format for HTS fishersci.ptciteab.com. The linear kinetic response over a wide range of AP concentrations (five orders of magnitude) is particularly advantageous for HTS, as it allows for the detection of varying analyte concentrations without the need for extensive dilution steps, thus increasing throughput and reducing assay complexity fishersci.senih.govwikipedia.orguni.luresearchgate.net.
This compound has been successfully employed in HTS assays for enzyme activity, such as screening for inhibitors of soluble epoxide hydrolase (sEH) phosphatase activity. In such HTS protocols, this compound is added to reaction wells, incubated for a set time (e.g., 60-90 minutes), the reaction is then stopped (e.g., by adding NaOH), and the fluorescence intensity is measured. The system's robustness against interfering substances and its ability to maintain a stable fluorescent signal after the reaction is stopped contribute to its reliability in automated HTS environments citeab.com. The ongoing development of microfluidic platforms for automated and high-performance immunoassays further underscores the importance of highly sensitive fluorescent substrates like this compound for achieving quantitative detection in high-throughput settings.
Table 2: Key Spectroscopic Properties of this compound and BBT
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes' Shift (nm) | Note | Reference |
| This compound Substrate (BBTP) | Low fluorescence | Low fluorescence | - | Pre-enzymatic cleavage | fishersci.senih.govnih.gov |
| BBT (Product) | 435 (max), 450 | 555 (max), 575 | ~120 | Post-enzymatic cleavage, highly fluorescent | fishersci.ptfishersci.senih.govnih.govwikipedia.orgciteab.com |
Application of this compound in Nucleic Acid Detection and Hybridization Assays
This compound has emerged as a crucial component in advanced methodologies for the detection and quantification of nucleic acids, offering high sensitivity and reliability.
Non-Radiometric Quantification of DNA Probes
This compound provides a non-radioactive alternative for the sensitive quantification of DNA probes in hybridization assays. Comparative studies have evaluated this compound alongside other detection substrates, including 4-nitrophenyl phosphate, 4-methylumbelliferyl phosphate, and adamantyl 1,2-dioxetane (B1211799) phosphate (AMPPD). Research findings indicate that only this compound and AMPPD demonstrate detection limits in the low picogram range and exhibit a linear response across DNA concentrations ranging from 0 to 1250 pg.
A significant study demonstrated the efficacy of this compound in quantifying non-radiolabeled DNA probes hybridized to target sequences. This method achieved a final target detection limit of 166 fg, proving sufficiently sensitive for highly dilute samples, such as those encountered in environmental analyses. The adoption of this compound in such assays offers several practical advantages, including its non-radioactive nature, simplicity, cost-effectiveness, and rapid assessment capabilities.
Table 1: Comparison of Substrates for Non-Radiometric DNA Probe Quantification
| Substrate | Detection Limit (Range) | Linearity with DNA Concentration | Key Advantage (this compound & AMPPD) |
| This compound | Low picogram range | 0 to 1250 pg | High sensitivity, Non-radioactive, Simplicity, Economy, Speed |
| AMPPD | Low picogram range | 0 to 1250 pg | High sensitivity |
| 4-Nitrophenyl Phosphate | Higher | Less linear or sensitive | - |
| 4-Methylumbelliferyl Phosphate | Higher | Less linear or sensitive | - |
Specific Detection of Target DNA and RNA Sequences (e.g., bacterial DNA)
This compound is effectively utilized in fluorometric procedures for the specific detection of DNA-DNA hybrids. In these assays, alkaline phosphatase converts this compound into ATTOFLUOR, a product that exhibits strong fluorescence at 550 nm when excited at 440 nm.
Detailed research findings highlight the high sensitivity of this compound-based methods for detecting target DNA. For instance, DNA hybridization assays performed with this compound were able to detect as little as 100 femtograms (equivalent to 2.2 x 10^4 molecules) of homologous DNA. This represents a substantial increase in sensitivity compared to traditional colorimetric assays, which detected 10,000 femtograms (2.2 x 10^6 molecules) of homologous DNA.
Table 2: Sensitivity Comparison in DNA Hybridization Assays
| Assay Method | Homologous DNA Detection Limit (Mass) | Homologous DNA Detection Limit (Molecules) | Homologous Cells Detection Limit |
| This compound (Fluorometric) | 100 fg | 2.2 x 10^4 | ~1 x 10^3 |
| Colorimetric | 10,000 fg | 2.2 x 10^6 | ~1 x 10^5 |
This compound has been successfully applied in the detection of bacterial DNA. Examples include the quantification of the Pseudomonas perfectomarina 23S rRNA gene and the specific and highly sensitive detection of Salmonella species using a biotinylated 600 bp fragment consisting of a tandem repeat of an insertion sequence (IS200). The Salmonella assay demonstrated high specificity, with all 74 tested Salmonella strains reacting positively, while none of the 98 heterologous species showed positive results. The sensitivity was estimated at 10,000 copies of target DNA or 5 x 10^-20 mol of DNA. Furthermore, this compound has been employed to measure alkaline phosphatase activity released by bacterial strains such as Sphingomonas paucimobilis, Ralstonia pickettii, and Caulobacter cresentus in purified water, underscoring its utility in monitoring bacterial contamination. Its application also extends to fluorescent RFLP (Restriction Fragment Length Polymorphism) detection using alkaline phosphatase-conjugated oligonucleotides.
Enhancement of Direct Reverse Transcription-PCR Detection Systems
This compound contributes to the enhancement of direct Reverse Transcription-Polymerase Chain Reaction (RT-PCR) detection systems, particularly in the quantification of synthesized cDNA. In studies involving oligo(dT)-immobilized microplates for mRNA capture and subsequent cDNA synthesis, this compound has been used for fluorometric quantification of the synthesized cDNA.
Research has shown that substantial this compound signals for cDNA quantification can be obtained from as few as 10^4 cells, indicating a 100-fold increase in sensitivity compared to Yoyo-1, another fluorescent dye used for nucleic acid detection. This enhanced sensitivity provided by this compound is valuable for improving the detection limits of RT-PCR systems, especially when working with limited cell numbers or low transcript levels.
Cell-Based Assays for Quantifying Cellular Processes using this compound
This compound is also a valuable tool in cell-based assays, enabling the quantification of various cellular processes due to its interaction with endogenous phosphatases and its ability to reflect cell density.
Assessment of Endogenous Cellular Alkaline Phosphatase Activity
This compound serves as an effective substrate for assessing endogenous alkaline phosphatase (AP) activity within cells. This application is crucial for monitoring cellular states and pathways where AP activity is a biomarker. For example, this compound has been utilized to measure AP activity as a means to assess Hedgehog (Hh) pathway activity in cellular contexts.
Beyond alkaline phosphatase, this compound has been compared to other substrates like p-nitrophenyl phosphate and 4-methylumbelliferyl phosphate in fluorometric assays designed to determine endothelial cell numbers based on endogenous acid phosphatase activity. In these comparative studies, this compound demonstrated a high degree of sensitivity, reliability, and reproducibility for accurately measuring both high and low cell numbers within the same plate. The assay further revealed a linear correlation between acid phosphatase activity and cell number across a diverse range of cell types, including BALB/3T3, CHO-K1, A431, MCF7, 2008, SK-OV-3, T47-D, and OVCAR-3 cells. The advantages of using this compound for such assessments include its non-radioactive nature, simplicity, cost-effectiveness, speed in analyzing large numbers of samples, and suitability for high-throughput drug screening.
Monitoring Cell Density and Proliferation Dynamics
The linear relationship observed between endogenous phosphatase activity (as measured by this compound) and cell number makes this compound an effective reagent for monitoring cell density and proliferation dynamics. This allows for the quantitative assessment of cell growth and division in various experimental settings.
The this compound assay has been validated for measuring endothelial cell density in response to specific growth factors, such as basic fibroblast growth factor, and inhibitors like fumagillin. Its attributes, including being non-radioactive, simple to use, economical, and capable of rapid assessment, make it particularly well-suited for high-throughput drug screening applications where the quantification of compounds affecting cell proliferation is required.
High-Content Screening for Biological Modulators in Cellular Models
This compound serves as a crucial fluorogenic substrate in high-content screening (HCS) and high-throughput screening (HTS) assays for identifying biological modulators in cellular models. It is frequently employed to quantify alkaline phosphatase (AP) activity, which can serve as a marker for cellular processes or as an enzymatic label in diverse assay formats. promega.comacs.orgresearchgate.netplos.orgnih.gov
This compound-based assays have been successfully applied in various HTS initiatives. For instance, an HTS enzyme-based assay utilizing this compound as the substrate was developed to screen for inhibitors of the N-terminal phosphatase activity of soluble epoxide hydrolase (sEH). nih.gov This assay demonstrated a Z′ factor greater than 0.9, indicating its robustness for high-throughput applications. nih.gov Similarly, this compound has been used in fluorescence-based alkaline phosphatase-coupled polymerase assays (FAPA) for HTS, such as in the identification of inhibitors for dengue virus RNA-dependent RNA polymerase. acs.orgresearchgate.net In these screens, the fluorescence of BBT was detected using specific excitation and emission filters (e.g., Ex420/Em580 nm). acs.org
Furthermore, this compound is integrated into microfluidic sandwich Enzyme-Linked Immunosorbent Assays (ELISA) for the rapid and economical screening of plant pathogens. researchgate.netplos.org This microfluidic approach, leveraging this compound as the fluorescent substrate, offers advantages such as reduced sample volume, reagent savings, and improved assay sensitivity compared to traditional methods. researchgate.netplos.org For example, studies have shown significant improvements in assay sensitivity for specific plant pathogens when using this compound in microfluidic formats. plos.org
Table 1: Sensitivity Improvement in Microfluidic Sandwich ELISA Using this compound
| Pathogen | Sensitivity Improvement (Fold) plos.org |
| Acidovorax citrulli (Ac) | 12.5 |
| Watermelon silver mottle virus (WSMoV) | 2 |
| Melon yellow spot virus (MYSV) | 4 |
Exploitation of this compound in Chemiluminescent Energy Transfer Systems
This compound plays a pivotal role in chemiluminescent energy transfer systems, particularly in the development of highly sensitive bioassays. google.comacs.orgjustia.comjustia.com Its utility stems from its ability to act as an energy acceptor in such systems, facilitating the detection of enzyme-labeled targets or probes. google.comjustia.comjustia.com
Mechanisms of Energy Transfer from Dioxetane Donors to this compound Acceptors
In chemiluminescent energy transfer assays, this compound functions as an energy acceptor, receiving energy from excited-state dioxetane decomposition products, which act as donors. google.com The mechanism involves the chemiluminescence of 1,2-dioxetanes, which, upon enzymatic activation (e.g., by alkaline phosphatase), decompose to yield an excited intermediate. google.comacs.org This excited intermediate then transfers its energy to this compound, leading to the emission of light. google.comacs.orgacs.org This process is a form of chemically initiated electron exchange luminescence (CIEEL) or a related energy transfer mechanism, where the energy released from the breakdown of the high-energy dioxetane molecule excites the fluorophore (this compound). google.com Various enhancement strategies, including the use of polymers, thermal techniques, or direct energy transfer with this compound, have been described to optimize the signal generation from 1,2-dioxetane enzyme substrates. acs.orgacs.org
Advantages in Enhancing Specificity and Sensitivity of Surface-Bound Assays
The incorporation of this compound in chemiluminescent energy transfer systems significantly enhances both the specificity and sensitivity of surface-bound assays. google.com This enhancement is attributed to several factors. The enzymatic cleavage of this compound by alkaline phosphatase yields a highly fluorescent product (BBT) with a large Stokes' shift, which minimizes interference from background fluorescence and contributes to a high signal-to-noise ratio. promega.com
Research Applications of Attophos in Biological Systems
Studies on Cellular Differentiation and Phenotypic Plasticity
Attophos-based assays are instrumental in tracking cellular changes, particularly in the context of differentiation and cell-material interactions.
Alkaline phosphatase is a well-established early marker for osteoblast differentiation, the process by which precursor cells mature into bone-forming cells. researchgate.net The level of AP activity directly correlates with the osteogenic potential of these cells. This compound is widely used to quantify this activity with high sensitivity. In a typical assay, mesenchymal stem cells or pre-osteoblasts are cultured under conditions that induce differentiation. At specific time points, the cells are lysed, and the lysate is incubated with this compound. The resulting fluorescence, measured with an excitation wavelength around 430-440 nm and an emission wavelength of 550-560 nm, provides a quantitative measure of AP activity and, by extension, the degree of osteoblast maturation. promega.com This method is frequently employed in screening studies to identify small molecules or genetic factors that regulate bone formation.
Table 1: Components of a Typical this compound-Based Osteoblast Differentiation Assay
The success of biomedical implants and tissue engineering scaffolds depends on how well cells adhere to and function on their surfaces. researchgate.net Engineered substrates, such as titanium implants or hydroxyapatite-based biomaterials, are designed to promote osteoblast adhesion, proliferation, and differentiation. nih.govntu.edu.sg While this compound does not directly measure cell adhesion, it is a critical tool for assessing the subsequent functional response of cells once they have adhered to these materials. After culturing osteoblasts on various biomaterial surfaces, researchers use this compound to measure the alkaline phosphatase activity. researchgate.net A higher fluorescent signal indicates enhanced osteogenic function, suggesting that the substrate provides a favorable environment for bone cell maturation and integration. ntu.edu.sg This functional data is crucial for evaluating the biocompatibility and osteoinductive properties of novel biomaterials. nih.govfrontiersin.org
Enzymatic Inhibition Studies and Modulator Discovery
The straightforward and sensitive nature of the this compound-AP reaction makes it ideal for studying enzyme inhibitors.
The principle of using this compound to characterize AP inhibitors is based on signal reduction. In an assay containing a known concentration of alkaline phosphatase and this compound, the rate of fluorescent product formation is measured. When a potential inhibitor is introduced, it will bind to the enzyme and reduce its activity, leading to a slower rate of fluorescence generation. By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which key parameters like the half-maximal inhibitory concentration (IC50) can be determined. This allows for the quantitative comparison and characterization of different inhibitory compounds.
Beyond general AP, the this compound system has been adapted for high-throughput screening (HTS) to discover inhibitors of other phosphatases. A notable example is the screening for inhibitors of the N-terminal phosphatase domain of soluble epoxide hydrolase (sEH). rsc.org The sEH enzyme has dual functions, and inhibiting its phosphatase activity is of therapeutic interest. Researchers developed an HTS assay using this compound as the substrate for the sEH phosphatase. rsc.org This assay was used to screen large libraries of compounds to identify molecules that reduce the fluorescent signal. Through this method, the compound ebselen (B1671040) was identified as a potent and irreversible inhibitor of sEH phosphatase activity. rsc.org The optimization of such an assay involves adjusting enzyme and substrate concentrations to achieve a robust signal-to-background ratio and a high Z' factor, which is a statistical measure of assay quality. rsc.org
Table 2: Example of HTS Assay Optimization using this compound for sEH Phosphatase
This table is illustrative of the optimization process described in research. rsc.org
Gene Expression Analysis and Transcriptional Research
This compound has also found applications in the field of molecular biology for the detection of specific nucleic acid sequences. In one established method, a DNA hybridization assay uses an alkaline phosphatase-labeled probe that binds specifically to the target DNA sequence. After the unbound probe is washed away, this compound is added. The alkaline phosphatase on the bound probe converts this compound to its fluorescent product. The resulting signal indicates the presence and can be used to quantify the amount of the target DNA. This fluorometric detection method has been shown to be significantly more sensitive than traditional colorimetric assays, allowing for the detection of as little as 100 femtograms of homologous DNA.
Quantification of Messenger RNA Levels from Cellular Lysates
This compound is utilized in methods such as Northern blotting and in situ hybridization to quantify specific mRNA transcripts from cell lysates. In these techniques, probes labeled with alkaline phosphatase bind to the target mRNA. The subsequent addition of this compound results in a fluorescent signal, the intensity of which is proportional to the amount of bound probe, and thus, the quantity of the target mRNA. nih.govnih.gov The high turnover rate of the alkaline phosphatase enzyme with this compound substrate allows for significant signal amplification, enabling the detection of even low-abundance transcripts. promega.com This method provides a sensitive alternative to colorimetric detection systems for quantifying mRNA levels in various biological samples. researchgate.net
Elucidating Transcriptional Responses to Environmental and Biochemical Stimuli
A powerful application of this compound lies in reporter gene assays designed to study how environmental or biochemical stimuli affect gene expression. In these assays, the regulatory region of a gene of interest is linked to a reporter gene, such as one encoding a secreted form of alkaline phosphatase (SEAP). nih.govcanvaxbiotech.com When cells containing this construct are exposed to a stimulus that activates the gene's regulatory region, the SEAP reporter gene is transcribed and translated. The amount of SEAP produced, which can be readily measured in the cell culture medium using this compound, serves as a direct indicator of the transcriptional activity of the gene of interest in response to the stimulus. novusbio.comnih.gov The high sensitivity of the this compound-based detection allows for the monitoring of subtle changes in transcriptional activity, providing valuable insights into gene regulation pathways.
Contributions to Metabolic Research and Bioenergetics
The enzymatic reaction of this compound, which involves the cleavage of a phosphate (B84403) group, makes it a useful tool for indirectly studying metabolic processes involving phosphorylation and dephosphorylation, as well as cellular energy status.
Indirect Measurement of Metabolic Enzyme Activities Linked to Phosphorylation Events
This compound can be employed in coupled enzyme assays to indirectly measure the activity of various metabolic enzymes whose reactions produce or consume phosphate. nih.govnih.gov In such a system, the product of the primary metabolic enzyme reaction, which is often a phosphorylated molecule or inorganic phosphate itself, becomes a substrate or influences a subsequent reaction that ultimately leads to the activation of alkaline phosphatase. The resulting fluorescence from the hydrolysis of this compound can then be used to quantify the activity of the initial metabolic enzyme. This approach allows for the sensitive detection of enzyme activities that may be difficult to measure directly. thermofisher.com
Role as a Tool in Studies of Cellular Energy Homeostasis and Phosphate Cycling
The availability of inorganic phosphate is a key indicator of cellular energy status and is central to metabolic processes like ATP synthesis. nih.gov While not a direct measure of ATP, this compound-based assays can be adapted to monitor changes in phosphate levels in cellular extracts, providing insights into phosphate cycling and energy homeostasis. nih.govresearchgate.net For instance, alterations in metabolic pathways due to various stimuli can lead to changes in the intracellular phosphate pool, which can be detected through assays where alkaline phosphatase activity is coupled to phosphate concentration. This allows researchers to indirectly assess the bioenergetic state of cells under different conditions.
Comparative Analysis of Detection Substrates and Methodologies
The selection of a substrate for alkaline phosphatase is a critical determinant of assay sensitivity and performance. This compound is often compared with other commonly used fluorogenic and chromogenic substrates.
Performance Comparison with Conventional Fluorogenic and Chromogenic Alkaline Phosphatase Substrates (e.g., MUP, pNPP)
This compound consistently demonstrates superior performance in terms of sensitivity when compared to conventional substrates like 4-methylumbelliferyl phosphate (MUP) and para-nitrophenyl (B135317) phosphate (pNPP). promega.com
Sensitivity: Research has shown that this compound is approximately 100 times more sensitive than the fluorescent substrate MUP. nih.gov When compared to the chromogenic substrate pNPP, this compound exhibits even greater sensitivity. In one study, the limit of detection for alkaline phosphatase using this compound was 0.74 attomoles, which was 60 times lower than the 46 attomoles detected using pNPP over the same time period. promega.com
Optical Properties: The superior performance of this compound can be attributed to its favorable optical properties. The product of the enzymatic reaction, 2´-[2-benzthiazoyl]-6´-hydroxy-benzthiazole (BBT), has a large Stokes shift (the difference between the excitation and emission wavelengths), which minimizes background fluorescence and enhances signal detection. promega.com Furthermore, its excitation and emission spectra are in the visible range, further reducing interference from biological molecules.
Kinetics: this compound also exhibits rapid enzyme kinetics, with a high turnover rate of over 90,000 molecules per minute per alkaline phosphatase molecule. promega.com This rapid generation of fluorescent product contributes to the speed and sensitivity of assays. In contrast, pNPP has a slower reaction rate. nih.gov
Interactive Data Table: Comparison of Alkaline Phosphatase Substrates
| Feature | This compound | MUP (4-methylumbelliferyl phosphate) | pNPP (para-nitrophenyl phosphate) |
| Detection Method | Fluorogenic | Fluorogenic | Chromogenic (Colorimetric) |
| Relative Sensitivity | Very High | High | Moderate |
| Limit of Detection | ~0.74 attomoles promega.com | ~100-fold less sensitive than this compound nih.gov | ~46 attomoles promega.com |
| Excitation Max (nm) | ~430-440 promega.com | ~358 promega.com | N/A |
| Emission Max (nm) | ~550-560 promega.com | ~450 promega.com | N/A (Absorbance at 405 nm) |
| Key Advantage | Highest sensitivity, large Stokes shift promega.com | Good sensitivity in fluorescent assays nih.gov | Simple, widely used in ELISAs nih.gov |
| Primary Limitation | Higher cost | Less sensitive than this compound nih.gov | Lower sensitivity compared to fluorogenic substrates promega.com |
Assessment of this compound-Based Assays Against Alternative Detection Technologies (e.g., Electrochemiluminescence)
In the landscape of sensitive biomolecule detection, this compound-based fluorescent assays and electrochemiluminescence (ECL) stand out as two powerful technologies. While both offer significant advantages over traditional colorimetric methods, they operate on different principles and present distinct performance characteristics. This section provides a comparative assessment of these two technologies, focusing on their application in detecting alkaline phosphatase (ALP), a common enzyme label in immunoassays.
Detailed Research Findings
This compound is a fluorogenic substrate for alkaline phosphatase. The enzymatic reaction cleaves a phosphate group from the this compound molecule, yielding a product that is highly fluorescent. This method is characterized by its high sensitivity, with detection limits for alkaline phosphatase reported to be as low as 0.1 attomole (1 x 10-19 moles). patsnap.combiocompare.com The dynamic range of this compound-based assays is also noteworthy, spanning over five orders of magnitude. patsnap.combiocompare.com One study reported a detection limit of 0.02 µU/mL for alkaline phosphatase using an this compound-based assay.
Electrochemiluminescence, on the other hand, is a process where a stable chemical label is electrochemically stimulated to produce light. abcam.com This technology is renowned for its exceptional sensitivity and low background signal, as the light emission is triggered electrically at the electrode surface. researchgate.net For the detection of alkaline phosphatase, ECL-based assays have demonstrated impressive performance. One study reported a limit of detection of 0.008 U/L with a linear range of 0.01 U/L to 30 U/L. Another study utilizing an ECL-based sensor for alkaline phosphatase reported a detection limit of 0.5 nM.
A direct comparison of the detection limits is challenging due to the different units reported in various studies. However, an approximate comparison can be made by converting the units. Assuming a molecular weight for bovine alkaline phosphatase of approximately 150 kDa, a detection limit of 0.1 attomole corresponds to a concentration in the femtomolar range. The reported ECL detection limit of 0.5 nM is significantly higher than this. However, the ECL detection limit of 0.008 U/L is very sensitive. The conversion between activity units (U/L) and molar concentration is dependent on the specific activity of the enzyme, which can vary.
In general, both this compound-based fluorescence and ECL offer high sensitivity suitable for the detection of low-abundance biomarkers. patsnap.comabcam.com ECL is often highlighted for its very low background and wide dynamic range, which can extend over six orders of magnitude. abcam.com Fluorescent assays, such as those using this compound, provide a stable signal over time, which can be advantageous for repeated measurements. patsnap.com In contrast, the signal in some ECL systems can be transient. patsnap.com
The choice between an this compound-based assay and an ECL-based assay will depend on the specific requirements of the application, including the desired level of sensitivity, the required dynamic range, and the available instrumentation.
Interactive Data Table: Performance Comparison of this compound-Based Assays and Electrochemiluminescence for Alkaline Phosphatase Detection
| Feature | This compound-Based Assay | Electrochemiluminescence (ECL) Assay |
| Detection Limit | 0.1 attomole (1 x 10-19 moles) patsnap.combiocompare.com | 0.008 U/L, 0.5 nM |
| Dynamic Range | 5 orders of magnitude patsnap.combiocompare.com | Up to 6 orders of magnitude abcam.com |
| Linear Range | Not explicitly stated | 0.01 U/L - 30 U/L |
| Signal Generation | Enzymatic conversion of a fluorogenic substrate nih.gov | Electrochemically stimulated light emission from a label abcam.com |
| Signal Stability | Generally stable fluorescent product patsnap.com | Can be transient patsnap.com |
Advanced Concepts and Future Trajectories in Attophos Research
Integration with Single-Molecule Detection and Nanotechnology Approaches
The high sensitivity of the fluorescent signal generated by the enzymatic conversion of Attophos has positioned it as a valuable tool in the push towards miniaturization and single-molecule analysis. In the field of single-molecule enzymology, this compound is used to study the activity of individual enzyme molecules. In this approach, a highly dilute solution of an enzyme, such as alkaline phosphatase, is mixed with a solution containing this compound. acs.org The mixture is then loaded into a capillary, where each enzyme molecule hydrolyzes the weakly fluorescent this compound into a highly fluorescent product. acs.org The resulting pool of fluorescent molecules generated by a single enzyme can then be detected using techniques like laser-induced fluorescence, allowing for the study of enzymatic activity at the ultimate level of sensitivity. acs.org
This capability for ultrasensitive detection at attomole to zeptomole concentrations makes this compound a key component in various microfluidic and microarray systems designed for high-sensitivity analysis. google.com These systems enable the detection and quantification of biomolecules in minute sample volumes. google.com
Furthermore, this compound has found applications in the realm of DNA nanotechnology. Researchers have utilized DNA-protein conjugates, where enzymes like alkaline phosphatase are linked to DNA oligomers, as versatile building blocks for creating complex nanostructures. mdpi.com In these systems, this compound serves as the reporting substrate to confirm the enzymatic activity and, by extension, the successful assembly and functionality of these semisynthetic conjugates. mdpi.com The specific and sensitive detection of alkaline phosphatase activity via this compound helps validate the DNA recognition and hybridization properties of these novel nanomaterials. mdpi.com
Table 1: Parameters in Single-Molecule Enzyme Analysis using this compound
| Parameter | Description | Example Value/Condition | Source |
|---|---|---|---|
| Enzyme Concentration | The concentration of the enzyme solution is kept extremely low to isolate individual molecules for analysis. | Nominal 10-15 M | acs.org |
| Substrate Concentration | A high concentration of this compound is used to ensure the enzyme is saturated and the reaction rate is not substrate-limited. | 1 mM | acs.org |
| Detection Method | Highly sensitive fluorescence detection is required to measure the product generated by a single enzyme molecule. | Laser-induced fluorescence in a sheath-flow cuvette | acs.org |
Development of Next-Generation this compound-Derived Biosensors
This compound is a critical component in the development of next-generation biosensors due to its ability to produce a strong, quantifiable fluorescent signal, leading to significant improvements in assay performance compared to traditional chromogenic substrates. researchgate.net Its application spans various biosensor formats, from immunoassays to nucleic acid detection platforms.
In the realm of immunoassays, this compound is employed as the substrate for alkaline phosphatase (AP), a common enzyme label. For instance, highly sensitive direct competitive fluorescence enzyme immunoassays (FEIAs) have been developed using nanobody-AP fusion proteins. researchgate.net In these assays, the fusion protein acts as a bifunctional reagent, and the presence of the target analyte is measured by the enzymatic conversion of this compound to its fluorescent product, ATTOFLUOR. researchgate.net Similarly, this compound is used in microfluidic-based luminescence immunoassays, which are designed for rapid and sensitive point-of-care diagnostics. nih.gov
This compound is also integral to advanced nucleic acid-based biosensors. Sandwich hybridization assays (SHAs), for example, use this compound for the sensitive detection of specific RNA or DNA sequences. frontiersin.orgmdpi.com In this format, a capture probe immobilizes the target nucleic acid onto a solid support, and a detection probe labeled with a molecule like digoxigenin (B1670575) (DIG) also binds to the target. An anti-DIG antibody conjugated to alkaline phosphatase is then introduced, and the signal is generated by the addition of this compound, allowing for the quantification of the target nucleic acid. frontiersin.org This method has been applied to the detection of pathogens like Bacillus spores and for monitoring cyanobacteria in environmental samples. frontiersin.orgmdpi.com
Table 2: Examples of Biosensors Utilizing this compound
| Biosensor Type | Target Analyte | Key Components | Source |
|---|---|---|---|
| Immunosensor | Pathogenic Bacteria (e.g., E. coli O157) | Antibody, Alkaline Phosphatase (indicator enzyme) | researchgate.net |
| Fluorescence Enzyme Immunoassay | 3-Phenoxybenzoic Acid (3-PBA) | Nanobody-Alkaline Phosphatase (Nb-AP) fusion protein | researchgate.net |
| RNA-based Sandwich Hybridization Assay | Bacillus spores (via 16S rRNA) | Capture probe, DIG-labeled detection probe, Anti-DIG-AP Fab-fragments | frontiersin.org |
Applications in High-Resolution Imaging and Live-Cell Analysis
While this compound is a powerful tool for quantitative biochemical assays, its direct application in high-resolution, in-situ imaging within live cells is limited by the nature of its reaction product. The enzymatic hydrolysis of this compound by alkaline phosphatase yields a highly fluorescent but soluble product. whoi.edu This solubility causes the fluorescent signal to diffuse away from the site of enzymatic activity, preventing the precise localization required for high-resolution imaging of cellular structures.
For applications requiring the exact localization of enzyme activity, such as epifluorescence microscopy of individual cells, precipitating substrates are preferred. whoi.edu A notable example is the Enzyme-Labeled Fluorescence (ELF®) substrate, which, upon enzymatic cleavage, forms an insoluble, fluorescent precipitate directly at the site of the enzyme. whoi.edu This property allows researchers to visualize the specific location of phosphatase activity on or within cells. whoi.edu
However, this compound plays a crucial supporting role in research that involves live-cell analysis. It is frequently used in downstream analytical techniques, such as immunoblotting (Western blots), to quantify protein levels in lysates from cells that were previously studied through live-cell imaging. nih.govmdpi.com For example, after observing membrane trafficking events in living cells, researchers can lyse the cells, separate the proteins via SDS-PAGE, transfer them to a membrane, and use an antibody-alkaline phosphatase conjugate to detect a specific protein. The subsequent addition of this compound provides a fluorescent signal that can be captured and quantified, revealing the protein's abundance. nih.govmdpi.com In this context, this compound provides the high sensitivity needed for detecting and quantifying proteins from cell populations used in imaging experiments.
Potential for Expansion into Novel Enzymatic Pathways and Substrate Derivations
A significant trajectory in this compound research is its application beyond its conventional use as a substrate for alkaline phosphatase. Recent studies have successfully repurposed this compound as a novel surrogate substrate for studying the N-terminal phosphatase (Nterm-phos) activity of the mammalian soluble epoxide hydrolase (sEH), a bifunctional enzyme with roles in lipid metabolism. nih.govresearchgate.net This expansion into a completely different enzymatic pathway highlights the versatility of the this compound molecule and opens new avenues for biochemical research.
The use of this compound has facilitated the development of a more convenient and sensitive assay for measuring the Nterm-phos activity of sEH compared to previously used substrates. nih.gov Although the rate of hydrolysis of this compound by sEH is slower than that of other known phosphate (B84403) substrates, the high quantum yield of its fluorescent product allows for the use of lower enzyme concentrations, making it suitable for kinetic studies and high-throughput screening (HTS). nih.govscience.gov Researchers have utilized this this compound-based assay to investigate the allosteric regulation of sEH and to screen chemical libraries for novel inhibitors of its phosphatase activity. researchgate.netscience.gov
While this expansion is promising, researchers must consider potential limitations. In some experimental contexts involving sEH, this compound has been reported to be unsuitable due to issues like high background fluorescence, indicating that assay conditions must be carefully optimized. nih.gov The successful application of this compound in studying the soluble epoxide hydrolase pathway suggests a broader potential for its use in exploring other, less-characterized phosphatases or even engineering novel enzyme-substrate pairs. The development of structural derivatives of this compound could further expand its utility, potentially creating substrates with tailored specificity for different enzymes or with altered photophysical properties suitable for a wider range of applications.
Table 3: Kinetic Parameters of this compound with Soluble Epoxide Hydrolase (sEH)
| Enzyme/Domain | Substrate | Km (μM) | Source |
|---|---|---|---|
| Human sEH (Nterm-phos activity) | This compound (9) | ~15 | nih.gov |
| Human sEH-N (truncated N-terminal domain) | This compound | 14.9 ± 1.1 | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | [2,2'-bibenzothiazol]-6-hydroxy-benzthiazole phosphate |
| Alkaline Phosphatase | AP |
| ATTOFLUOR | BBT |
| Digoxigenin | DIG |
| Soluble Epoxide Hydrolase | sEH |
| 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-[3H]-quinazolinone | ELF® Substrate, CPPCQ |
| (9Z,12Z)-1-hydroxyoctadeca-9,12-dien-6-yl dihydrogen phosphate | Compound 6 |
| 4-methylumbeliferol phosphate | |
| p-nitrophenylphosphate | p-NPP |
Q & A
Q. What is the principle behind using AttoPhos® as a fluorescent substrate in phosphatase activity assays?
this compound® is a fluorogenic substrate hydrolyzed by phosphatases (e.g., alkaline phosphatase) to release a fluorescent product. The reaction kinetics are monitored via fluorescence intensity, with excitation at 435 nm and emission at 555 nm, leveraging its large Stokes shift (~120 nm) to minimize background interference . This system enables sensitive detection of enzyme activity, with linearity across five orders of magnitude, making it suitable for quantitative measurements in low-concentration enzyme studies .
Q. How should researchers optimize buffer conditions for this compound®-based assays to ensure reproducibility?
Key parameters include:
- pH : Alkaline phosphatase (AP) activity is pH-dependent; maintain pH 9–10 using Tris or carbonate buffers .
- Temperature : Standardize incubation at 23°C–37°C; deviations >±2°C may alter hydrolysis rates .
- Substrate Concentration : Use 25 µM this compound® as a starting point, adjusting based on enzyme kinetics (e.g., Km determination) .
- Incubation Time : Monitor fluorescence at fixed intervals (e.g., 90 sec) to capture linear-phase data .
Q. What are the critical steps to minimize background noise in this compound® assays?
- Pre-wash plates thoroughly to remove unbound enzymes or contaminants.
- Avoid cross-contamination by using fresh pipette tips for each reagent .
- Include control wells (e.g., no-enzyme blanks) to subtract baseline fluorescence .
- Store this compound® at 4°C to prevent degradation and spontaneous hydrolysis .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
